![molecular formula C17H20N4O2 B6447341 N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 2548979-91-3](/img/structure/B6447341.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
This compound is a pyrrolopyrimidine derivative. Pyrrolopyrimidines are a class of compounds that contain a pyrrolopyrimidine, which is a polycyclic aromatic hydrocarbon made up of a pyrrole fused to a pyrimidine. Pyrrolopyrimidines have been studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolopyrimidine core, with a 3,4-dimethoxyphenethyl group and a methyl group attached. The 3,4-dimethoxyphenethyl group would likely contribute to the compound’s lipophilicity, potentially influencing its biological activity .Chemical Reactions Analysis
As for the chemical reactions, it’s hard to predict without specific context. The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amine group could participate in acid-base reactions, and the aromatic rings could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the aromatic rings and the ether groups would likely make the compound relatively non-polar and lipophilic. This could influence properties like solubility and permeability .Scientific Research Applications
- Compound A, an N-(tetrahydroquinolin-1-yl) amide derivative, acts as an NF-κB inhibitor. NF-κB plays a crucial role in inflammation and cancer progression. Inhibiting NF-κB could be beneficial in anticancer drug research .
- Compound B, a retinoid nuclear modulator, holds promise for treating metabolic and immunological diseases. Retinoids are essential for cellular differentiation, immune response, and tissue homeostasis .
- Compounds C and D, lipopolysaccharide (LPS)-induced inflammatory mediators, may impact brain disorders. Neuroinflammation involving microglial activation contributes to the pathogenesis of such diseases, and these compounds could be relevant in their management .
- Most synthesized derivatives of this compound exhibit potent antibacterial activity against Streptococcus pneumoniae. Their minimum inhibitory concentration (MIC) is as low as 0.125 g/mL, comparable to rifampin and significantly stronger than vancomycin .
- Piritrexim, a related compound, inhibits DHFR and shows antitumor effects. DHFR is essential for DNA synthesis, making it a target in cancer therapy .
- While not directly related to scientific research, it’s worth noting that this compound falls within the realm of flavoring agents. The European Food Safety Authority (EFSA) evaluates structurally related substances for safety and specifications .
NF-κB Inhibition for Anticancer Research
Retinoid Nuclear Modulation
Anti-Inflammatory Properties
Antibacterial Activity
Dihydrofolate Reductase (DHFR) Inhibition
Flavoring and Food Applications
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methylpyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-21-9-7-13-16(19-11-20-17(13)21)18-8-6-12-4-5-14(22-2)15(10-12)23-3/h4-5,7,9-11H,6,8H2,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTFVYLCJRMJPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(N=CN=C21)NCCC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
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